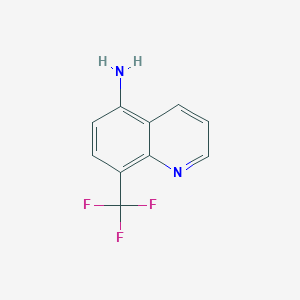

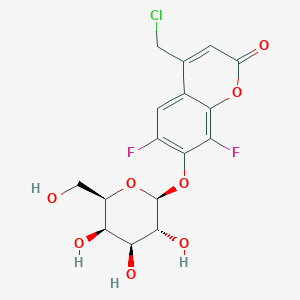

4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

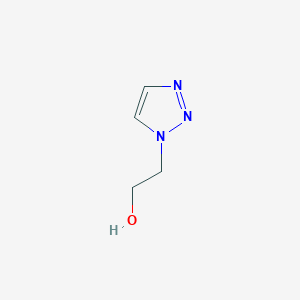

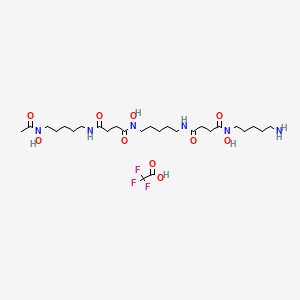

4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is a compound with the molecular formula C16H15ClF2O8 . It is widely used in biomedicine as a fluorogenic substrate for enzymes like β-galactosidases, aiding in the detection and analysis of various diseases .

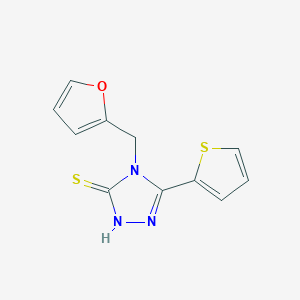

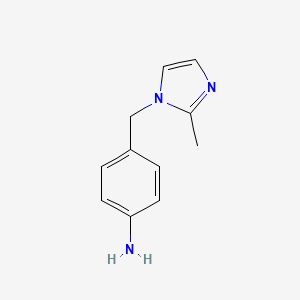

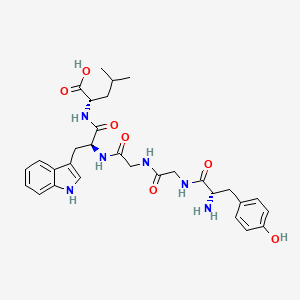

Molecular Structure Analysis

The molecular structure of this compound includes a chloromethyl group attached to a difluoroumbelliferyl moiety, which is further linked to a β-D-galactopyranoside . The molecular weight is 408.73 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.73 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.1 .科学的研究の応用

Synthesis and Chemical Properties

4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside is related to the broader class of chloromethylated galactopyranosides, which have been extensively studied for their synthesis, anomerization, and chemical properties. An interesting study on the anomerization phenomenon and kinetic acetylation of 4-chloro-4-deoxy-D-galactopyranose derivatives highlights the preparation and properties of α and β anomers. This work provides insight into the influence of the chloro group and O-acetyl group on the ring conformations of these compounds, which could be relevant to understanding the behavior of 4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside in chemical reactions and biological assays (Liu, Zhang, Liu, & Song, 2005).

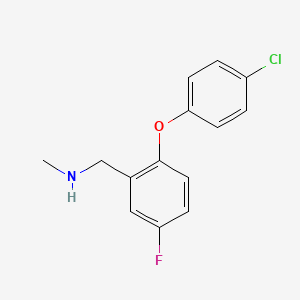

Biological Applications and Research Tools

The chemical modification and synthesis strategies developed for chloromethylated galactopyranosides, including those with specific functional groups, offer a foundation for the creation of probes and reagents in biological research. For example, the synthesis of a divalent glycoside of an α-galactosyl disaccharide epitope, used in the study of hyperacute rejection in xenotransplantation, demonstrates the potential application of these compounds in medical research and the development of therapeutic agents (Lu, Li, Cai, & Li, 2001).

Moreover, chloromethylated compounds have been utilized as intermediates in the synthesis of complex oligosaccharides and glycoconjugates, which play crucial roles in various biological processes and diseases. The methodology for the preparation of functional monomers from chloromethylstyrene derivatives, leading to the synthesis of glycopolymers for biological evaluation, is an example of the innovative use of these compounds in creating biologically active materials that interact with specific proteins, such as lectins (Hayama, Koyama, Matsushita, Hatano, & Matsuoka, 2018).

将来の方向性

特性

IUPAC Name |

4-(chloromethyl)-6,8-difluoro-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2O8/c17-3-5-1-9(21)26-14-6(5)2-7(18)15(10(14)19)27-16-13(24)12(23)11(22)8(4-20)25-16/h1-2,8,11-13,16,20,22-24H,3-4H2/t8-,11+,12+,13-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTAHAWLQLRXSU-DSERSLQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C(=C2OC1=O)F)OC3C(C(C(C(O3)CO)O)O)O)F)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=CC(=C(C(=C2OC1=O)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436099 |

Source

|

| Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside | |

CAS RN |

215868-46-5 |

Source

|

| Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)